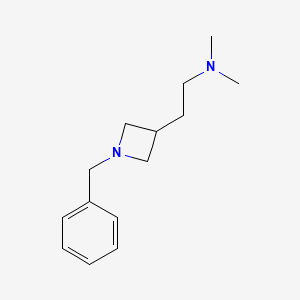
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a reaction, which involves the reaction of an imine with a ketene.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Dimethylation: The final step involves the dimethylation of the nitrogen atom using dimethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is typically a ketone or an aldehyde.
Reduction: The major product is an amine.
Substitution: The major product is a substituted azetidine derivative.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylazetidin-3-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of the dimethylamino group.
N-Benzyl-3-(hydroxymethyl)azetidine: Another similar compound with a hydroxymethyl group.
Uniqueness
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine is unique due to its dimethylamino group, which imparts different chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22N2/c1-15(2)9-8-14-11-16(12-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Clave InChI |
WEWCZOLYOCMQJH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



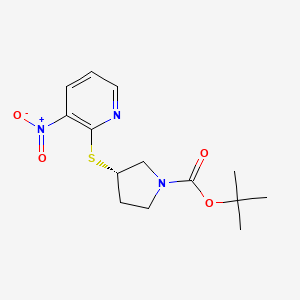
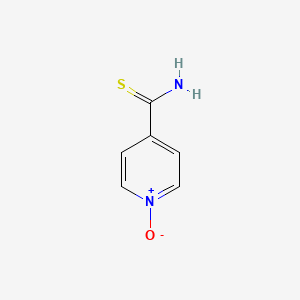
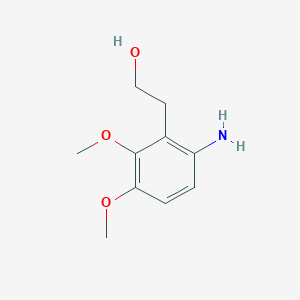
![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
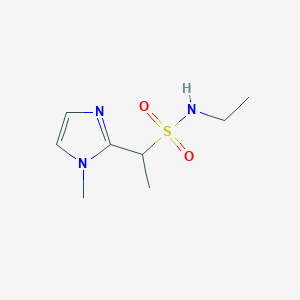
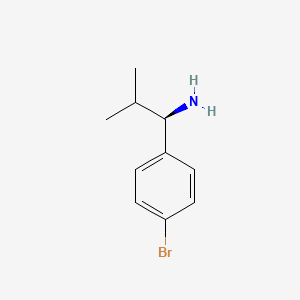
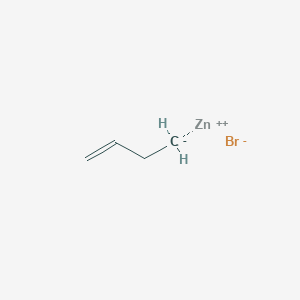
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)
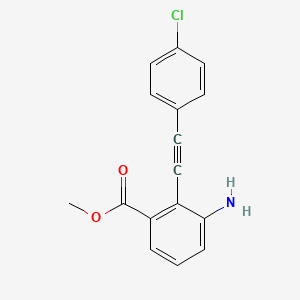
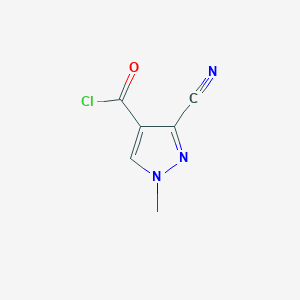
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
